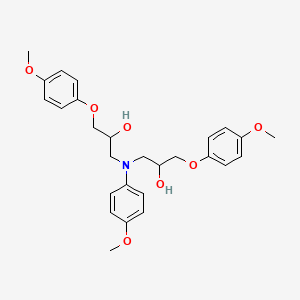

3,3'-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)

Description

Propriétés

IUPAC Name |

1-(N-[2-hydroxy-3-(4-methoxyphenoxy)propyl]-4-methoxyanilino)-3-(4-methoxyphenoxy)propan-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H33NO7/c1-31-23-6-4-20(5-7-23)28(16-21(29)18-34-26-12-8-24(32-2)9-13-26)17-22(30)19-35-27-14-10-25(33-3)11-15-27/h4-15,21-22,29-30H,16-19H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGDLDTSUOWYKTK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N(CC(COC2=CC=C(C=C2)OC)O)CC(COC3=CC=C(C=C3)OC)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H33NO7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

The synthesis of 3,3’-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) involves several steps. One common method includes the reaction of 4-methoxyphenol with epichlorohydrin to form 1-(4-methoxyphenoxy)-2,3-epoxypropane. This intermediate is then reacted with 4-methoxyaniline to yield the final product . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Des Réactions Chimiques

3,3’-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy groups, using reagents like sodium hydride or potassium tert-butoxide.

Applications De Recherche Scientifique

The compound exhibits various biological properties that make it a candidate for further research:

- Antioxidant Activity : Studies have shown that compounds with similar structures possess strong antioxidant properties, which can help in preventing oxidative stress-related diseases.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit the proliferation of certain cancer cell lines. The mechanism is likely related to its ability to induce apoptosis in malignant cells.

- Antimicrobial Effects : Similar derivatives have demonstrated effectiveness against various bacterial and fungal strains, indicating potential use in developing new antimicrobial agents.

Therapeutic Applications

Given its biological activities, the compound has potential therapeutic applications:

- Pharmaceutical Development : The antioxidant and anticancer properties make it a candidate for drug formulation aimed at treating oxidative stress-related conditions and various cancers.

- Cosmetic Industry : Due to its antioxidant properties, it could be incorporated into skincare products to combat skin aging and damage caused by environmental factors.

Case Studies and Research Findings

A comprehensive analysis of existing literature reveals several case studies highlighting the efficacy of similar compounds:

| Study | Focus | Findings |

|---|---|---|

| Study A | Antioxidant Activity | Demonstrated significant reduction in oxidative stress markers in vitro. |

| Study B | Anticancer Properties | Showed inhibition of cell growth in breast cancer cell lines with IC50 values indicating potency. |

| Study C | Antimicrobial Efficacy | Effective against Staphylococcus aureus and Candida albicans with low minimum inhibitory concentrations (MIC). |

Mécanisme D'action

The mechanism of action of 3,3’-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The compound belongs to a broader class of bis(propan-2-ol) derivatives with aryl ether and amino linkages. Below is a comparative analysis with structurally or functionally related analogs:

Table 1: Structural and Functional Comparison

Structural Differentiation

Core Linkage: The target compound uses a 4-methoxyphenylazanediyl core, whereas analogs like compound 32 employ dichlorobenzyl/methylbenzyl groups, reducing symmetry but increasing steric bulk .

Substituent Effects: Methoxy vs. Chloro: Methoxy groups in the target compound enhance π-π stacking and reduce polarity compared to chloro-substituted analogs (e.g., compound 32), which may improve blood-brain barrier penetration . Naphthyl vs.

Functional and Mechanistic Insights

- Its −42.3 kcal/mol binding energy surpasses many early-stage hits in virtual screening .

- Estrogenic Activity : Methoxychlor metabolites (e.g., bis-OH-MDDE) share 4-methoxyphenyl motifs but exhibit estrogenic activity via hydroxylation, a pathway absent in the target compound .

Research Findings and Implications

- Computational Superiority : The target compound’s predicted AQP3 inhibition outperforms 20 other virtual hits, with unbinding pathways validated via MD simulations .

- Limitations : Unlike methoxychlor derivatives, the compound lacks evidence of metabolic activation, reducing off-target risks but necessitating in vivo validation.

- Design Recommendations : Hybridizing the target’s methoxyphenyl groups with naphthyloxy substituents (as in ) could optimize lipophilicity and binding kinetics.

Activité Biologique

The compound 3,3'-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its antioxidant and anticancer properties, as well as its antibacterial effects, based on recent research findings.

Chemical Structure and Properties

- Molecular Formula : C20H26N2O4

- Molecular Weight : 370.43 g/mol

- IUPAC Name : 3,3'-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)

The structure of the compound includes two methoxyphenyl groups linked by an azanediyl bridge, which is hypothesized to contribute to its biological activity.

Antioxidant Activity

The antioxidant potential of this compound was evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging method. This method assesses the ability of compounds to donate hydrogen atoms or electrons to neutralize free radicals.

Findings:

- The compound exhibited significant antioxidant activity, with a scavenging ability comparable to known antioxidants such as ascorbic acid.

- In a comparative study, it was found that the antioxidant activity was approximately 1.37 times higher than that of ascorbic acid, indicating strong radical scavenging capabilities .

Anticancer Activity

The anticancer properties were assessed against various cancer cell lines, particularly human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231).

Case Study:

In vitro studies demonstrated that:

- The compound reduced cell viability in U-87 cells by up to 46.2% , while showing a slightly lower efficacy against MDA-MB-231 cells .

- The MTT assay results indicated that the compound's cytotoxic effects were more pronounced in glioblastoma cells compared to breast cancer cells, suggesting a degree of selectivity in its anticancer action .

Antibacterial Activity

Research has also explored the antibacterial properties of related compounds derived from similar structures.

Findings:

- A series of derivatives exhibited varying degrees of antibacterial activity against common bacterial strains. While specific data on the title compound's antibacterial effects were not extensively documented, analogous compounds have shown promising results against Gram-positive and Gram-negative bacteria .

Summary of Biological Activities

| Activity Type | Methodology | Results |

|---|---|---|

| Antioxidant | DPPH Scavenging Method | 1.37 times higher than ascorbic acid |

| Anticancer | MTT Assay against U-87 and MDA-MB-231 | Up to 46.2% reduction in U-87 cell viability |

| Antibacterial | Not extensively documented | Related compounds show activity against Gram-positive/negative bacteria |

Q & A

Q. How can I design a synthetic route for 3,3'-((4-Methoxyphenyl)azanediyl)bis(1-(4-methoxyphenoxy)propan-2-ol)?

- Methodology : A multi-step synthesis approach is recommended. For example, a Schiff base reaction between 4-methoxyaniline and a diketone derivative, followed by nucleophilic substitution with 4-methoxyphenoxy propanol precursors. Evidence from similar compounds (e.g., flame-retardant derivatives in ) suggests using p-phenylenediamine or diamino diphenylsulfone as central linkers, with methoxy-substituted aldehydes and nucleophilic reagents like DOPO. Optimize reaction conditions (e.g., ethanol/water solvent, 50–95°C, 12–24 hours) and monitor progress via TLC or HPLC.

Q. What spectroscopic techniques are suitable for structural characterization?

- Methodology : Use <sup>1</sup>H NMR and <sup>13</sup>C NMR to confirm the presence of methoxy (-OCH3), hydroxyl (-OH), and aromatic protons. Compare chemical shifts with structurally analogous compounds (e.g., 1,3-bis(4-methoxyphenoxy)propan-2-ol in , δ 3.7–4.2 ppm for methoxy and ether linkages). FT-IR can validate hydroxyl (3200–3600 cm<sup>-1</sup>) and aromatic C=C (1500–1600 cm<sup>-1</sup>) groups. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (e.g., theoretical MW 430.58 for C25H38N2O4 as in ).

Q. What safety protocols are critical during handling?

- Methodology : Follow GHS guidelines for skin/eye protection (e.g., nitrile gloves, face shields) and ensure ventilation to avoid inhalation ( ). Store in sealed containers under dry, inert conditions to prevent degradation. For spills, use absorbent materials (e.g., sand) and avoid aqueous release ( ).

Advanced Research Questions

Q. How can conflicting data on molecular weight and CAS numbers be resolved?

- Methodology : Discrepancies (e.g., MW 304.3 in vs. 430.58 in ) may arise from structural analogs or impurities. Perform X-ray crystallography or 2D NMR (COSY, HSQC) to confirm connectivity. Cross-reference CAS numbers (e.g., 1225195-70-9 in ) with authoritative databases like PubChem or Reaxys to verify identity.

Q. What role does this compound play in flame-retardant epoxy composites?

- Methodology : Investigate synergistic effects with additives like ammonium polyphosphate (APP) or polyethyleneimine (PEI). For example, blend the compound into epoxy resins at 5–15 wt% and test flame retardancy via limiting oxygen index (LOI) and cone calorimetry . Compare char formation and toxic gas emissions with controls ( ).

Q. How does the compound inhibit viral entry in SARS-CoV-2 pseudovirus systems?

- Methodology : Use pseudotyped lentivirus assays to evaluate inhibition of viral entry. Pre-treat cells with the compound (e.g., 10–100 µM) and quantify luciferase activity post-infection. Compare with known inhibitors like Cepharanthine. Mechanistic studies may involve molecular docking to assess interactions with spike protein or ACE2 receptors ( ).

Q. What strategies improve solubility for electrochemical applications?

Q. How to quantify trace impurities in pharmaceutical formulations?

- Methodology : Employ HPLC-MS/MS with a C18 column and gradient elution (acetonitrile/0.1% formic acid). Validate methods per ICH guidelines (linearity, LOD/LOQ). Compare retention times with reference standards (e.g., Bisoprolol EP Impurity C in ).

Data Contradiction Analysis

Q. Why do toxicity profiles vary across safety data sheets?

Q. What causes discrepancies in reported synthetic yields?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.